molecular formula C16H24N2O B12624545 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde CAS No. 919088-02-1

4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde

Cat. No.: B12624545
CAS No.: 919088-02-1
M. Wt: 260.37 g/mol
InChI Key: UYMGFBAPBDWEGR-UHFFFAOYSA-N
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Description

4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 4-methylpiperazine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The compound is typically purified through crystallization or distillation techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)benzaldehyde: A closely related compound with similar chemical properties.

    4-(4-Methylpiperazin-1-yl)butan-1-amine: Another derivative with a different functional group.

Uniqueness

4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a benzaldehyde moiety with a 4-methylpiperazine group makes it a versatile compound for various applications .

Properties

CAS No.

919088-02-1

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)butyl]benzaldehyde

InChI

InChI=1S/C16H24N2O/c1-17-10-12-18(13-11-17)9-3-2-4-15-5-7-16(14-19)8-6-15/h5-8,14H,2-4,9-13H2,1H3

InChI Key

UYMGFBAPBDWEGR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCC2=CC=C(C=C2)C=O

Origin of Product

United States

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